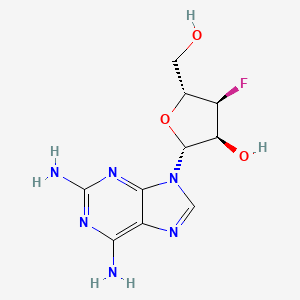

Adenosine, 2-amino-3'-deoxy-3'-fluoro-

Description

General Significance of Nucleoside Analogs in Biomedical Research

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides. numberanalytics.com This structural similarity allows them to be recognized and processed by cellular enzymes involved in nucleic acid synthesis. azolifesciences.com However, subtle modifications to their sugar or base components prevent them from functioning like their natural counterparts. Once incorporated into a growing DNA or RNA strand, they can terminate the chain, thereby halting replication. nih.gov

This mechanism of action is the cornerstone of their therapeutic application. In antiviral therapy, nucleoside analogs are designed to be preferentially used by viral polymerases over human ones, leading to the selective inhibition of viral replication. nih.govwikipedia.org They form the backbone of treatments for a range of viral infections, including HIV, hepatitis B and C, and herpes simplex. numberanalytics.comnumberanalytics.com In cancer therapy, these analogs disrupt DNA synthesis in rapidly dividing cancer cells, leading to their proliferation arrest and death. numberanalytics.comazolifesciences.com A wide array of nucleoside analogs, including cytarabine, gemcitabine (B846), and fludarabine, are crucial chemotherapeutic agents for various hematological malignancies and solid tumors. azolifesciences.comnih.govnumberanalytics.com The extensive use and success of these agents underscore the profound impact of nucleoside analog research in modern medicine. numberanalytics.comazolifesciences.com

Rationale for Fluorine Incorporation in Nucleoside Structures for Research Purposes

The strategic incorporation of fluorine atoms into nucleoside structures is a well-established and powerful tool in drug design and biomedical research. mdpi.comtandfonline.com Approximately 20-25% of current pharmaceuticals contain at least one fluorine atom, a testament to its beneficial properties. mdpi.com The rationale for using fluorine is multifaceted, stemming from its unique atomic and chemical characteristics. Fluorine is the most electronegative element, yet it is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.comnih.gov This allows it to replace hydrogen or a hydroxyl group, often with minimal steric disruption, while inducing significant changes in the molecule's electronic properties, stability, and biological activity. mdpi.comnih.gov

The introduction of fluorine can dramatically alter the biological profile of a nucleoside analog. mdpi.com Its high electronegativity can change the acidity (pKa) of nearby functional groups, which can affect how the molecule interacts with its biological target. oup.com Fluorine can serve as a hydrogen bond acceptor and its presence can enhance binding affinity to target enzymes through favorable electrostatic interactions. nih.govoup.com By modifying the electronic distribution within the molecule, fluorination influences the pharmacodynamic properties, potentially leading to increased potency. mdpi.comnih.gov For instance, fluorinated nucleosides like clofarabine (B1669196) and gemcitabine are approved anticancer drugs that demonstrate the success of this strategy. mdpi.comhilarispublisher.com

A primary reason for incorporating fluorine is to enhance a molecule's metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is exceptionally strong, significantly more so than a carbon-hydrogen (C-H) bond. nih.govoup.com Metabolic degradation of drugs often occurs via oxidation of C-H bonds by cytochrome P450 enzymes. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can effectively block this pathway, preventing or slowing down the breakdown of the compound. tandfonline.comnih.gov This increased stability can lead to a longer half-life in the body, improved bioavailability, and a more sustained therapeutic effect. nih.govresearchgate.net Furthermore, fluorination can increase the stability of the glycosidic bond that links the sugar to the nucleobase, making the analog more resistant to enzymatic cleavage and acidic conditions. mdpi.comnih.gov

The introduction of fluorine significantly impacts the electronic and conformational properties of the nucleoside's sugar ring. mdpi.com The high electronegativity of fluorine creates a strong dipole moment in the C-F bond and exerts a powerful electron-withdrawing effect, which can alter the reactivity and properties of the entire molecule. tandfonline.comoup.comresearchgate.net

This electronic influence has profound conformational consequences. The sugar moiety of a nucleoside is not flat and can adopt different puckered shapes, typically classified as N-type or S-type conformations. The preferred conformation is critical for recognition by and binding to enzymes like polymerases. Fluorine substitution, particularly at the 2' or 3' position, can lock the sugar ring into a specific conformation. mdpi.comoup.comrsc.org This conformational rigidity can pre-organize the analog into the ideal shape for binding to its target enzyme, thereby enhancing its biological activity. This ability to enforce a bioactive conformation is a key strategic advantage of fluorination in the design of potent and selective nucleoside analogs. researchgate.net

Data Tables

Table 1: Properties of Adenosine (B11128), 2-amino-3'-deoxy-3'-fluoro-

| Property | Value |

| IUPAC Name | 9-(2-amino-3-fluoro-3-deoxy-β-D-ribofuranosyl)-9H-purin-6-amine |

| Molecular Formula | C10H13FN6O3 |

| CAS Number | 125391-75-5 |

| Compound Type | Purine (B94841) Nucleoside Analog |

| Reported Biological Role | Potential antitumor activity |

Table 2: General Effects of Fluorine Incorporation on Nucleoside Analogs

| Parameter | Effect of Fluorination | Rationale |

| Biological Activity | Often modulated or enhanced | Alters electronic properties, pKa, and binding affinity to target enzymes. mdpi.comoup.com |

| Metabolic Stability | Generally increased | The strong C-F bond resists enzymatic cleavage, blocking metabolic oxidation. tandfonline.comnih.gov |

| Glycosidic Bond Stability | Increased | The electron-withdrawing nature of fluorine stabilizes the bond against hydrolysis. mdpi.com |

| Sugar Conformation | Restricted to a preferred pucker (N- or S-type) | Stereoelectronic effects (gauche effect) lock the ring into a bioactive conformation. oup.com |

| Lipophilicity | Can be increased | Enhances membrane permeability and cellular uptake. oup.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN6O3/c11-4-3(1-18)20-9(6(4)19)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWXIJICDDYYJZ-DXTOWSMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154758 | |

| Record name | Adenosine, 2-amino-3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125391-75-5 | |

| Record name | Adenosine, 2-amino-3'-deoxy-3'-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125391755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 2-amino-3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Deoxy 3 Fluoro Adenosine and Analogs

General Approaches to Fluorinated Nucleoside Synthesis in Research

The synthesis of fluorinated nucleosides is broadly categorized into two main strategies: divergent and convergent approaches. nih.govmdpi.com The selection of a particular method depends on the target molecule, the availability of starting materials, and the feasibility of specific chemical transformations. nih.govmdpi.com

Divergent Approaches (Direct Fluorination of Nucleoside Moiety)

Divergent approaches involve the direct fluorination of a pre-formed nucleoside. nih.govmdpi.com This linear synthetic method is advantageous as it often preserves the original stereochemistry of the nucleoside starting material. nih.gov The primary challenge of this strategy lies in achieving regioselectivity, as nucleosides possess multiple potential sites for fluorination, including the sugar moiety and the nucleobase. nih.gov Reagents for direct fluorination can be either nucleophilic or electrophilic. nih.gov For instance, diethylaminosulfur trifluoride (DAST) is a common deoxyfluorinating reagent that can replace a hydroxyl group with fluorine, typically with an inversion of configuration. tandfonline.comresearchgate.net

Convergent Approaches (Coupling of Fluorinated Sugar or Nucleobase)

Convergent synthesis is a more frequently employed strategy that involves the coupling of a fluorinated sugar (glycone) with a suitable heterocyclic base, or a fluorinated base with a sugar moiety. nih.govnih.gov This approach offers greater flexibility and is particularly useful for creating a variety of analogs, as either the sugar or the base can be modified independently before the key coupling step. nih.govnih.gov A significant challenge in convergent synthesis is controlling the stereoselectivity of the N-glycosylation reaction to obtain the desired β-anomer, especially for 2'-deoxy or arabinosyl sugars. nih.govnih.gov However, this method is often preferred when direct fluorination is not feasible or results in low yields. mdpi.com

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Divergent | Direct fluorination of a pre-formed nucleoside. nih.gov | - Linear strategy nih.gov | - Challenges in regioselectivity

|

| Convergent | Coupling of a fluorinated sugar with a nucleobase. mdpi.com | - Greater flexibility for analog synthesis nih.gov | - Poor stereoselectivity in N-glycosylation can be an issue nih.govnih.gov |

Specific Strategies for 3'-Fluorination in Purine (B94841) Nucleoside Scaffolds

The synthesis of 3'-fluorinated purine nucleosides, such as 2-Amino-3'-deoxy-3'-fluoro-adenosine, requires specific and often sophisticated chemical strategies to precisely install the fluorine atom at the C3' position with the correct stereochemistry.

Electrophilic Fluorination Methodologies

Electrophilic fluorination introduces a fluorine atom using an electrophilic fluorine source. numberanalytics.com This method has emerged as a powerful tool in organofluorine chemistry. mdpi.com A notable strategy involves the aminocatalytic, electrophilic fluorination of a 2'-keto nucleoside intermediate. acs.org In this approach, a readily accessible and stable 2'-ketonucleoside is treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of an amino-catalyst. acs.org This method allows for stereoselective installation of the fluorine at the 3' position. acs.org Other common electrophilic fluorinating agents include Selectfluor, which is effective for fluorinating electron-rich systems. numberanalytics.comnih.gov This charge-inverted strategy, where the fluorine is introduced via an electrophilic manifold, provides an attractive alternative to traditional nucleophilic displacement reactions. acs.org

Multi-step Synthesis from Carbohydrate Precursors

This convergent strategy focuses on first constructing a key fluorinated carbohydrate intermediate, which is then coupled with the desired purine base. nih.gov A versatile approach involves the synthesis of a universal intermediate, such as 1',2'-di-O-acetyl-5'-O-p-toluyl-3'-fluoro-3'-deoxy-β-D-ribofuranose. nih.govresearchgate.net This fluorinated sugar can then be glycosylated with various purine bases. nih.gov

Another multi-step route to 3'-fluoro-3'-deoxyadenosine (B151260) starts from the readily available adenosine (B11128). tandfonline.com This synthesis involves a double inversion at the C3' position to ensure the correct stereochemistry. The 3'-hydroxyl group is activated and displaced, and the resulting xylo-configured intermediate is then treated with a deoxyfluorinating agent like DAST to introduce the fluorine atom with the desired ribo-configuration. tandfonline.comresearchgate.net Such multi-step sequences, while sometimes lengthy, provide robust and scalable routes to the target compounds. syrris.jp

Derivatization and Chemical Modification of the Purine Base

Following the crucial glycosylation step to couple the fluorinated sugar with a purine, further derivatization of the purine base allows for the synthesis of a wide array of analogs. nih.gov A common strategy employs a 6-chloropurine (B14466) nucleoside as a versatile intermediate. researchgate.net The chlorine atom at the C6 position can be displaced or used as a handle for cross-coupling reactions.

| Reaction Type | Description | Example Product | Reference |

|---|---|---|---|

| Amination | Displacement of the C6-chloro group with ammonia (B1221849) to install an amino group. | 3'-deoxy-3'-fluoroadenosine | nih.gov |

| Suzuki/Stille Coupling | Palladium-catalyzed cross-coupling reactions to introduce various aryl or heterocyclic moieties at the C6 position. | 6-Aryl-3'-fluoropurine nucleosides | nih.govresearchgate.net |

| Hydrogenation | Reductive de-chlorination of the C6 position. | 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)purine | nih.gov |

| Diazotization | Conversion of a C2-amino group to a fluoro group using reagents like KNO2/HF/Pyridine. | 2-fluoroadenosine | scispace.com |

These derivatization reactions are essential for exploring the structure-activity relationships of 3'-fluorinated purine nucleosides. For example, to obtain the target compound 2-Amino-3'-deoxy-3'-fluoro-adenosine, one would start with a guanosine-derived precursor or a purine with a pre-installed 2-amino group before or after the coupling and fluorination steps.

Molecular and Biochemical Mechanisms of Action Research

Cellular Disposition and Transport Pathways

Specific studies on the transport of "Adenosine, 2-amino-3'-deoxy-3'-fluoro-" by concentrative (CNT) and equilibrative (ENT) nucleoside transporters are not available in the searched scientific literature.

There is no published data on the substrate selectivity of CNT and ENT subtypes for "Adenosine, 2-amino-3'-deoxy-3'-fluoro-".

Research on how "Adenosine, 2-amino-3'-deoxy-3'-fluoro-" may modulate extracellular adenosine (B11128) dynamics has not been found.

Intracellular Biotransformation and Metabolic Fates

Specific information regarding the phosphorylation of "Adenosine, 2-amino-3'-deoxy-3'-fluoro-" by intracellular kinases to its active mono-, di-, and triphosphate forms is not available.

There is no research available describing the interaction of "Adenosine, 2-amino-3'-deoxy-3'-fluoro-" with nucleoside deaminases.

Due to the lack of specific research on "Adenosine, 2-amino-3'-deoxy-3'-fluoro-," data tables and detailed research findings as requested cannot be generated.

Incorporation into Cellular Nucleic Acids

Research into the action of 2-amino-3'-deoxy-3'-fluoroadenosine, a purine (B94841) nucleoside analog, indicates that its anticancer and antiviral activities are linked to its ability to be incorporated into cellular nucleic acids, thereby disrupting their synthesis. Purine nucleoside analogs are known to inhibit DNA synthesis and induce apoptosis. medchemexpress.com

Studies on the related compound, 3'-deoxy-3'-fluoroadenosine, have shown that it can inhibit the incorporation of radiolabeled uridine (B1682114) into cellular RNA, leading to a halt in cellular RNA synthesis in actively growing cells. nih.gov This suggests that the 3'-fluoro substitution plays a critical role in terminating the extension of the nucleic acid chain. Once incorporated, the absence of a 3'-hydroxyl group, which is essential for the formation of phosphodiester bonds, prevents further elongation of the RNA or DNA strand.

Target Identification and Molecular Interactions

The therapeutic effects of 2-amino-3'-deoxy-3'-fluoroadenosine and related fluorinated nucleosides stem from their interactions with various viral and cellular enzymes and their ability to modulate key signaling pathways.

Inhibition of Viral Polymerases

A primary mechanism of action for many nucleoside analogs, including those with a 3'-fluoro modification, is the inhibition of viral polymerases. nih.gov These analogs act as chain terminators during viral nucleic acid replication. drugbank.com After being phosphorylated to their active triphosphate form, they are incorporated into the growing viral DNA or RNA strand by the viral polymerase. The absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, thus halting the elongation of the nucleic acid chain. nih.gov

Specifically, 3'-deoxy-3'-fluoroguanosine (B39910) 5'-triphosphate has been shown to directly interact with the NS5B RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV), suppressing viral RNA synthesis. nih.gov While the adenosine counterpart also demonstrated inhibitory activity against HCV NS5B polymerase, it was found to be less potent than the guanosine (B1672433) analog. nih.gov The broad-spectrum antiviral activity of these compounds against various RNA viruses suggests that viral polymerases are a key target. nih.gov

Interference with Nucleic Acid Synthesis

Beyond direct inhibition of viral polymerases, 2-amino-3'-deoxy-3'-fluoroadenosine and its analogs interfere with nucleic acid synthesis through multiple mechanisms. As purine nucleoside analogs, a core part of their anticancer activity relies on the inhibition of DNA synthesis. medchemexpress.commedchemexpress.com This interference can also be a result of the depletion of the cellular nucleotide pool. nih.gov

Studies have demonstrated that 3'-deoxy-3'-fluoroadenosine can terminate RNA synthesis catalyzed by DNA-dependent RNA polymerase. nih.gov Furthermore, it has been observed to inhibit the incorporation of 3H-labeled uridine into cellular RNA, effectively abrogating cellular RNA synthesis. nih.gov This broad inhibition of both viral and cellular nucleic acid synthesis contributes to its potent biological effects.

Interaction with Cellular Enzymes (e.g., IMP-dehydrogenase, Adenylate Kinase)

Adenylate kinases (AK) are another class of cellular enzymes that play a crucial role in maintaining cellular energy homeostasis by catalyzing the interconversion of adenine (B156593) nucleotides (AMP, ADP, and ATP). nih.gov While direct interaction studies with 2-amino-3'-deoxy-3'-fluoroadenosine are not extensively documented, the phosphorylation of nucleoside analogs to their active triphosphate forms is a critical step in their mechanism of action, a process in which cellular kinases like adenylate kinase are fundamentally involved.

Modulation of Cellular Signaling Pathways (e.g., Wnt, NF-κB, EGFR, AMPK)

Emerging research indicates that nucleoside analogs can modulate various cellular signaling pathways, contributing to their therapeutic effects.

Wnt Signaling Pathway: The Wnt signaling pathway is crucial for a multitude of cellular processes, and its dysregulation is implicated in cancer. nih.gov While direct evidence for the modulation of the Wnt pathway by 2-amino-3'-deoxy-3'-fluoroadenosine is not prominent in the reviewed literature, the pathway is a known target for other therapeutic agents, and its modulation can impact cell proliferation and survival. imrpress.comrndsystems.com

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammatory responses and is implicated in the expression of genes related to inflammation and cell survival. nih.gov The modulation of this pathway can have significant effects on disease progression.

AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Activation of AMPK can trigger processes like autophagy. nih.gov Studies on modified (2'-deoxy)adenosines have shown that they can activate autophagy, primarily through an AMPK/ULK1-dependent pathway. nih.gov This suggests that related compounds like 2-amino-3'-deoxy-3'-fluoroadenosine could potentially modulate cellular metabolism and survival through this pathway.

The following table summarizes the key molecular interactions and their effects:

| Target/Pathway | Interacting Compound(s) | Observed Effect |

| Viral Polymerases (e.g., HCV NS5B RdRp) | 3'-deoxy-3'-fluoroguanosine 5'-triphosphate | Inhibition of viral RNA synthesis, chain termination. nih.gov |

| DNA/RNA Synthesis | 2-amino-3'-deoxy-3'-fluoroadenosine, 3'-deoxy-3'-fluoroadenosine | Inhibition of DNA synthesis, abrogation of cellular RNA synthesis. medchemexpress.comnih.gov |

| Cellular Kinases (general) | Purine nucleoside analogs | Phosphorylation to active triphosphate forms. |

| AMPK Signaling Pathway | Modified (2'-deoxy)adenosines | Activation of autophagy. nih.gov |

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Fluorine Position and Stereochemistry on Biological Activity

The introduction of a fluorine atom into the sugar moiety of a nucleoside analog can dramatically alter its biological properties. The position and stereochemistry of the fluorine atom are critical determinants of this activity.

Fluorine's high electronegativity influences the electronic distribution and conformation of the sugar ring. glenresearch.com The structure-activity relationships for monofluoro dideoxynucleosides indicate that a fluorine atom at the 3'-"down" position (as in 2-amino-3'-deoxy-3'-fluoro-adenosine) is often correlated with anti-HIV activity. nih.gov Conversely, analogs with the fluorine atom in the 3'-β ("up") configuration are generally inactive. nih.gov This highlights the strict stereochemical requirements for biological activity.

Similarly, the placement of fluorine at the 2'-position also shows stereochemical dependence. A 2'-"up" (ribo configuration) fluorine is associated with anti-HIV activity, while a 2'-"down" (arabino configuration) fluorine often leads to inactive compounds. nih.gov The change in stereochemistry at the C2' position from the ribo- to the arabino-configuration can result in compound inactivity. nih.gov

The presence of the 2-amino group on the purine (B94841) base also plays a significant role. In studies of 2'-fluoro-2',3'-unsaturated D-nucleosides, a 2-amino-6-chloropurine (B14584) derivative exhibited notable anti-HIV activity. nih.govdongguk.edu

Chemical Modifications of the Nucleobase and Sugar Moiety

Modifications to both the nucleobase and the sugar component of 2-amino-3'-deoxy-3'-fluoro-adenosine are key strategies in medicinal chemistry to refine its biological profile.

The presence and orientation of substituents on the sugar ring, particularly electronegative atoms like fluorine, can significantly influence the preferred sugar pucker. glenresearch.com For instance, 2'-fluoro-RNA modifications tend to adopt the C3'-endo pucker due to the gauche effect, where the 2'-fluorine atom is in a pseudoaxial position and gauche with respect to the ring oxygen O4'. researchgate.net In contrast, 2'-fluoro-arabinonucleic acid (2'-F-ANA), an epimer of 2'-F-RNA, preferentially adopts a C2'-endo pucker, making it a structural mimic of DNA. researchgate.netacs.org

The sugar pucker conformation directly impacts the structure of nucleic acid duplexes. glenresearch.com A shift from the C2'-endo pucker of native DNA to a C3'-endo pucker, as seen with 2'-O-methyl nucleotide substitutions, can distort the phosphate (B84403) backbone and affect interactions with enzymes like EcoRI endonuclease. plos.org

| Sugar Pucker Conformation | Characteristic Feature | Associated Nucleic Acid Form |

|---|---|---|

| C2'-endo | C2' atom is above the C1'-O4'-C4' plane | B-form DNA |

| C3'-endo | C3' atom is above the C1'-O4'-C4' plane | A-form RNA |

Modifications to the purine base can significantly impact the biological activity and selectivity of nucleoside analogs. The 2-amino group, in particular, plays a crucial role in molecular recognition and interaction with enzymes.

The addition of a 2-amino group to adenine (B156593) analogues can dramatically increase the formation of mispairs with cytosine, likely due to the formation of an additional hydrogen bond. nih.gov The 2-amino group of purines like guanine (B1146940) and 2,6-diaminopurine (B158960) provides substantial stabilization energy to DNA duplexes. mdpi.com However, the polymerase enzyme pol α does not require the 2-amino group of guanine for the correct generation of a base pair. nih.gov

Studies on various 2'-fluoro-2',3'-unsaturated D-nucleosides have shown that different purine bases lead to a range of anti-HIV activities. For example, derivatives with adenine, guanine, and 2,6-diaminopurine all demonstrated interesting biological activity. nih.govdongguk.edu The introduction of a 2-amino group can also enhance selectivity for specific receptor subtypes, as seen in adenosine (B11128) receptor agonists. nih.gov

Incorporating fluorine into the purine base itself, such as in 7-deaza-7-fluoro-purine 2'-deoxynucleosides, can also alter the properties of the nucleoside. nih.gov

| Purine Base Derivative | Observed Effect on Activity | Reference Compound |

|---|---|---|

| 2-Amino-6-chloropurine | Exhibited anti-HIV activity | 2'-fluoro-2',3'-unsaturated D-nucleoside |

| Adenine | Showed potent anti-HIV activity | 2'-fluoro-2',3'-unsaturated D-nucleoside |

| Guanine | Demonstrated anti-HIV activity | 2'-fluoro-2',3'-unsaturated D-nucleoside |

| 2,6-Diaminopurine | Displayed anti-HIV activity | 2'-fluoro-2',3'-unsaturated D-nucleoside |

Strategies for Enhancing Selectivity and Potency through Structural Modification

The rational design of nucleoside analogs aims to enhance their therapeutic index by increasing potency against the target while minimizing off-target effects. This is often achieved through specific structural modifications.

One key strategy involves the combination of favorable modifications at multiple positions on the nucleoside scaffold. For instance, in the development of selective A3 adenosine receptor agonists, combining substitutions at the 2-position of the purine base, the N6-position, and the 5'-position of the sugar led to compounds with dramatically increased selectivity and potency. nih.gov The potency-enhancing effects of 2-substituents were found to be additive with modifications at the other positions. nih.gov

Further chemical modifications can improve a compound's cytotoxic profile. For example, the addition of a C2' methyl group and a C5' phosphoramidate (B1195095) group to 2'-deoxy-2'-fluorinated nucleosides has been shown to increase selectivity towards viral RNA-dependent RNA polymerase, resulting in high inhibitory potency and low toxicity. nih.gov

The introduction of a 2',3'-double bond in conjunction with a 2'-fluoro group has also been shown to significantly enhance the antiviral activity of certain nucleosides. nih.gov Modeling studies suggest that this double bond can create additional hydrophobic interactions with the active site of enzymes like HIV-1 reverse transcriptase, thereby enhancing binding affinity. nih.gov

Preclinical Biological Efficacy Studies in Vitro and Non Human in Vivo Models

Anticancer Activity in Cell Lines and Animal Models (Non-Human)

Adenosine (B11128), 2-amino-3'-deoxy-3'-fluoro- is identified as a purine (B94841) nucleoside analogue that demonstrates broad antitumor activity, particularly targeting indolent lymphoid malignancies. medchemexpress.com The general mechanism of action for this class of compounds involves interfering with the fundamental processes of cell growth and survival. medchemexpress.com

As a purine nucleoside analogue, the anticancer mechanisms of Adenosine, 2-amino-3'-deoxy-3'-fluoro- are attributed to the inhibition of DNA synthesis. medchemexpress.com By mimicking natural nucleosides, it can be incorporated into DNA or inhibit enzymes essential for DNA replication, thereby halting the proliferation of rapidly dividing cancer cells. However, specific studies quantifying its antiproliferative effects (e.g., IC₅₀ values) in a panel of different cancer cell lines are not available in the public domain based on the conducted research.

The induction of apoptosis, or programmed cell death, is a key mechanism contributing to the antitumor activity of Adenosine, 2-amino-3'-deoxy-3'-fluoro-. medchemexpress.com Purine nucleoside analogs are generally known to trigger apoptotic cascades within malignant cells, leading to their elimination. medchemexpress.com Detailed experimental studies elucidating the specific apoptotic pathways—such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways—activated by this particular compound in cancer cells were not identified in the search results.

No information was found in the searched literature regarding the targeted inhibition of specific cancer-relevant metabolic enzymes by Adenosine, 2-amino-3'-deoxy-3'-fluoro-.

Immunomodulatory Research in Preclinical Contexts

Investigation of Adenosine Signaling in Immune Modulation

No studies investigating the specific effects of Adenosine, 2-amino-3'-deoxy-3'-fluoro- on adenosine signaling pathways in immune cells were found.

Anti-inflammatory Effects in Experimental Models

No data from in vitro or non-human in vivo experimental models detailing the anti-inflammatory effects of Adenosine, 2-amino-3'-deoxy-3'-fluoro- could be retrieved.

Molecular Mechanisms of Resistance in Preclinical Studies

Biochemical Pathways Implicated in Acquired Resistance

The primary mechanism of action for many nucleoside analogs, including adenosine (B11128) derivatives, involves intracellular phosphorylation to their active triphosphate forms, which can then interfere with nucleic acid synthesis. Consequently, alterations in the enzymatic pathways responsible for this activation are a principal route to acquired resistance.

A significant body of preclinical evidence points to the critical role of deoxycytidine kinase (dCK) in the activation of fluorinated purine (B94841) nucleoside analogs. Studies on the closely related compound, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA), a fluorinated analog of cladribine, have demonstrated that acquired resistance in human leukemic cell lines is directly correlated with decreased activity of dCK. nih.gov This enzyme is responsible for the initial phosphorylation of the nucleoside to its monophosphate form, a rate-limiting step in its metabolic activation. A reduction in dCK activity, therefore, leads to lower intracellular concentrations of the active triphosphate metabolite, diminishing the compound's cytotoxic effects.

Preclinical models of resistance have shown that cell lines with acquired resistance to CAFdA exhibit a significant decrease in dCK enzymatic function. nih.gov This observation suggests that a similar mechanism could be a key factor in the development of resistance to 2-amino-3'-deoxy-3'-fluoroadenosine. Furthermore, cells resistant to one dCK-dependent nucleoside analog often display a broad pattern of cross-resistance to other analogs that are also substrates for this enzyme. nih.gov This highlights the central role of this specific biochemical pathway in determining cellular sensitivity or resistance.

The table below summarizes the findings from a study on CAFdA-resistant cell lines, which can be considered a relevant model for understanding potential resistance to 2-amino-3'-deoxy-3'-fluoroadenosine.

| Cell Line | Resistance Status | Key Biochemical Alteration | Implication for Drug Efficacy |

| HL60 | Acquired Resistance | Decreased deoxycytidine kinase (dCK) activity | Reduced intracellular phosphorylation and activation of the drug |

| CCRF-CEM | Acquired Resistance | Decreased deoxycytidine kinase (dCK) activity | Impaired conversion to the active triphosphate form, leading to reduced cytotoxicity |

Role of Altered Drug Metabolism in Resistance Phenotypes

The development of resistance to nucleoside analogs is intrinsically linked to alterations in their intracellular metabolism. Beyond the direct implication of dCK, other aspects of drug metabolism can contribute to a resistant phenotype.

The metabolic stability of the activated triphosphate form of the drug is a crucial factor. For instance, the triphosphate of CAFdA (CAFdATP) has been shown to be more stable and have a longer retention time in leukemic cells compared to the triphosphate of its parent compound, cladribine. nih.gov While this enhanced stability is a favorable pharmacological property, alterations in cellular mechanisms that control the degradation of these triphosphates could potentially contribute to resistance, although this has been less extensively studied than the activation pathway.

Another aspect of altered drug metabolism involves the transport of the nucleoside analog into the cell. While not directly elucidated for 2-amino-3'-deoxy-3'-fluoroadenosine, studies on other purine analogs have shown that downregulation of nucleoside transporters can be a mechanism of resistance. Reduced influx of the drug into the cell would naturally lead to lower intracellular concentrations available for activation.

The following table outlines the key metabolic steps that can be altered in the development of resistance to fluorinated adenosine analogs, based on preclinical research.

| Metabolic Process | Enzyme/Transporter | Consequence of Alteration in Resistant Cells |

| Intracellular Phosphorylation | Deoxycytidine Kinase (dCK) | Decreased activity leads to reduced formation of the active triphosphate metabolite. |

| Drug Influx | Nucleoside Transporters | Downregulation can limit the intracellular availability of the drug. |

| Drug Efflux | ATP-binding cassette (ABC) transporters | Upregulation can increase the removal of the drug from the cell. |

Prodrug Design and Activation in Research

Design Rationale for Prodrugs to Overcome Pharmacokinetic Limitations in Preclinical Models

Nucleoside analogues, despite their potential biological activity, face several barriers that can limit their efficacy in preclinical models. The core rationale for designing prodrugs of 2-amino-3'-deoxy-3'-fluoroadenosine is to overcome these limitations, which primarily include poor membrane permeability and a dependence on intracellular phosphorylation. acs.org

Key pharmacokinetic challenges and the corresponding prodrug design rationale are summarized below:

Poor Cellular Permeability: The hydrophilic nature of nucleosides and their phosphorylated forms restricts their ability to passively diffuse across lipophilic cell membranes. researchgate.net The highly polar phosphate (B84403) groups of the active nucleotide forms are negatively charged, effectively trapping them outside the cell. Prodrugs are designed to mask these hydrophilic moieties with lipophilic groups, enhancing membrane permeability and increasing intracellular drug concentrations. nih.govnih.gov

Inefficient Intracellular Phosphorylation: To exert their biological effect, nucleoside analogues must be converted intracellularly to their active triphosphate form by host cell kinases. acs.org This initial phosphorylation to the monophosphate is often the rate-limiting step and can be inefficient, leading to suboptimal levels of the active compound. nih.gov Prodrug strategies, particularly those that deliver the monophosphate form directly, are designed to bypass this first, often slow, phosphorylation step. nih.gov

Metabolic Instability: Parent nucleoside analogues can be susceptible to metabolic degradation in plasma or tissues before reaching their target. For instance, preclinical studies on similar nucleoside analogues have shown variable oral bioavailability, suggesting significant first-pass metabolism or poor absorption. nih.gov Prodrug modifications can protect the parent molecule from premature enzymatic degradation. mdpi.com

Lack of Tissue Targeting: Certain prodrug designs can leverage tissue-specific enzyme expression to achieve targeted drug release. For example, the activation of some ProTide prodrugs is more efficient in liver cells due to the high expression of specific hydrolases, which can be advantageous for treating liver-related diseases. researchgate.net

By masking key functional groups, prodrugs can transform the physicochemical properties of 2-amino-3'-deoxy-3'-fluoroadenosine, improving its drug-like characteristics until it reaches the intracellular environment, where it is converted into its active form.

Synthetic Methodologies for Prodrug Constructs

The synthesis of prodrugs for 2-amino-3'-deoxy-3'-fluoroadenosine requires precise chemical strategies to temporarily modify the phosphate, hydroxyl, and amino functionalities of the molecule.

The most prominent and successful phosphate-masking strategy in nucleoside research is the phosphoramidate (B1195095) prodrug, or ProTide, approach. nih.gov This method masks the hydroxyl groups of a monophosphate moiety with an aromatic group (typically a phenol) and an amino acid ester. acs.org This modification neutralizes the negative charge of the phosphate, significantly increasing lipophilicity and facilitating cell membrane penetration. researchgate.net

The general synthetic pathway involves coupling the 5'-hydroxyl group of the protected nucleoside with a phosphorylating agent, such as a phosphorochloridate, that already contains the aryl and amino acid ester components. acs.org This creates a phosphotriester that is stable in extracellular environments but labile to intracellular enzymes.

Table 1: Overview of Phosphate Prodrug Strategies

| Prodrug Type | Masking Groups | Key Advantage |

|---|---|---|

| Phosphoramidate (ProTide) | Aryl group, Amino acid ester | Bypasses initial phosphorylation; high cell permeability. nih.gov |

| S-acyl-2-thioethyl (SATE) | S-acyl-2-thioethyl groups | Intracellular release of monophosphate via enzymatic and chemical steps. |

| CycloSal | Saligenyl group | pH-dependent chemical hydrolysis for intracellular release. acs.org |

During the synthesis of phosphoramidate and other prodrugs, the remaining reactive groups on the nucleoside—specifically the 5'-hydroxyl (if not the site of phosphorylation), the 2'-hydroxyl (in ribonucleosides), and the exocyclic amino group on the adenine (B156593) base—must be temporarily protected.

Hydroxyl Group Protection: The selection of protecting groups for hydroxyls is crucial to prevent unwanted side reactions. Common strategies involve the use of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are bulky and can be selectively removed under specific conditions. For vicinal diols (like the 2' and 3' hydroxyls in ribonucleosides), cyclic acetals such as isopropylidene or benzylidene groups are often employed to protect both hydroxyls simultaneously.

Amino Group Protection: The exocyclic 2-amino group of the adenine moiety is nucleophilic and must be protected to prevent reactions with the phosphorylating agents. This is typically achieved by converting the amine into an amide or a carbamate. Common protecting groups include benzoyl (Bz) or acetyl (Ac), which can be removed under basic conditions.

Intracellular Activation Mechanisms in Preclinical Research

Once the prodrug of 2-amino-3'-deoxy-3'-fluoroadenosine enters the target cell, it must be efficiently converted to the active nucleoside triphosphate. This bioconversion can occur through enzyme-mediated or, in some designs, enzyme-independent pathways.

The activation of phosphoramidate (ProTide) prodrugs is a well-studied, multi-step enzymatic cascade. nih.govacs.org This process is designed to sequentially remove the masking groups and release the nucleoside monophosphate, which then enters the phosphorylation pathway to the active triphosphate.

Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester bond, a reaction catalyzed by intracellular esterases such as Carboxylesterase 1 (CES1) or Cathepsin A (CatA). nih.govacs.org This step removes the ester moiety and exposes a free carboxylate group. nih.gov

Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, displacing the aryl group (e.g., phenol) and forming a transient cyclic intermediate. nih.gov

P-N Bond Cleavage: The final step in releasing the monophosphate is the hydrolysis of the phosphoramidate (P-N) bond. This is catalyzed by a specific phosphoramidase, primarily the Histidine Triad Nucleotide-binding protein 1 (HINT1). nih.govnih.gov

This enzymatic sequence ensures that the monophosphate is efficiently released within the cell, where it can be readily phosphorylated by cellular kinases (e.g., UMP-CMP kinase and nucleoside diphosphate (B83284) kinase) to the active triphosphate form.

Table 2: Key Enzymes in Phosphoramidate Prodrug Activation

| Enzyme | Action | Step |

|---|---|---|

| Cathepsin A (CatA) / Carboxylesterase 1 (CES1) | Hydrolyzes the amino acid ester bond. nih.gov | 1 |

| Histidine Triad Nucleotide-binding protein 1 (HINT1) | Cleaves the P-N phosphoramidate bond. nih.gov | 3 |

While most phosphoramidate prodrugs rely on enzymatic activation, some prodrug strategies are designed to undergo enzyme-independent chemical hydrolysis under specific intracellular conditions.

One example is the cycloSal (saligenyl) pronucleotide design. The intracellular cleavage of these prodrugs proceeds via a pH-driven chemical hydrolysis mechanism that does not require enzymatic action. acs.org

Furthermore, research on phosphoramidate metabolites (the intermediate formed after the initial ester hydrolysis) has shown that they can undergo spontaneous, enzyme-free hydrolysis to release the nucleotide. nih.gov The rate of this chemical process is highly dependent on the structure of the amino acid used in the prodrug construct. For instance, phosphoramidates containing proline have been observed to hydrolyze significantly faster than those with alanine (B10760859) or phenylalanine under physiological pH and temperature. nih.gov This is attributed to the ability of the proline carboxylate group to be favorably positioned to attack the phosphorus center, facilitating the cleavage of the P-N bond without enzymatic assistance. nih.gov This suggests that while enzymatic pathways are primary, the inherent chemical lability of the prodrug's intermediates can also contribute to the release of the active compound.

Analytical and Bioanalytical Methodologies in Preclinical Research

Quantitative Analysis in Biological Matrices (Preclinical Samples)

Quantitative analysis in preclinical studies typically involves the measurement of the parent compound in biological fluids, most commonly plasma. This data is fundamental to determining key pharmacokinetic parameters.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the primary techniques for the quantification of small molecules like "Adenosine, 2-amino-3'-deoxy-3'-fluoro-" in biological matrices. While specific validated methods for this particular compound are not widely published, the methodology would follow established principles for other nucleoside analogs. nih.govresearchgate.net

A typical UPLC-MS/MS method involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of a stable isotope-labeled internal standard is crucial for ensuring accuracy and precision. Chromatographic separation is often achieved using a reverse-phase C18 column, with a mobile phase gradient of an aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net Mass spectrometry is generally performed in the positive ion mode using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

Table 1: Representative Parameters for a UPLC-MS/MS Method for Nucleoside Analog Quantification

| Parameter | Typical Condition |

| Chromatography System | UPLC |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Detection | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein Precipitation |

Method validation would be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Immunoaffinity-based assays, such as the enzyme-linked immunosorbent assay (ELISA), offer an alternative, often high-throughput, method for quantification. However, the development of a specific ELISA for "Adenosine, 2-amino-3'-deoxy-3'-fluoro-" would require the generation of monoclonal or polyclonal antibodies that specifically recognize the compound. This process involves synthesizing a hapten by conjugating the molecule to a carrier protein to elicit an immune response.

While specific ELISA kits for "Adenosine, 2-amino-3'-deoxy-3'-fluoro-" are not commercially available, the general principle of a competitive ELISA would be applicable. In such an assay, the sample containing the compound would compete with a known amount of enzyme-labeled compound for binding to a limited number of antibody-coated wells. The signal generated would be inversely proportional to the concentration of the compound in the sample.

Detection and Quantification of Intracellular Metabolites

For many nucleoside analogs, the intracellular conversion to the triphosphate form is essential for their biological activity. Therefore, quantifying the intracellular concentration of the triphosphate metabolite of "Adenosine, 2-amino-3'-deoxy-3'-fluoro-" is critical for understanding its mechanism of action.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity. i-base.infonih.govresearchgate.net The methodology involves several key steps:

Cell Lysis and Extraction: Cells are lysed, and the intracellular contents are extracted, typically using a cold methanol-based solution to quench metabolic activity and precipitate proteins. uw.edu

Chromatographic Separation: The triphosphate metabolite is separated from other cellular components. Due to the highly polar nature of nucleoside triphosphates, hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography is often employed. frontiersin.org

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer in MRM mode, which provides the necessary selectivity to differentiate the triphosphate from other nucleotides. nih.gov

Method validation for intracellular metabolites presents unique challenges, including the absence of a true blank matrix. This is often addressed by using surrogate matrices or by enzymatic depletion of endogenous nucleotides in the matrix used for calibration standards. nih.gov

Table 2: General Steps for Intracellular Nucleoside Triphosphate Quantification by LC-MS/MS

| Step | Description |

| Sample Collection | Isolation of cells (e.g., peripheral blood mononuclear cells or tumor cells). |

| Cell Lysis & Extraction | Rapid lysis in a cold organic solvent (e.g., 70% methanol) to stop enzymatic activity. |

| Separation | Centrifugation to remove cell debris and protein. |

| Chromatography | HILIC or ion-pair reversed-phase LC to separate the triphosphate. |

| Detection | ESI-MS/MS operating in negative ion mode and using MRM. |

| Quantification | Use of a stable isotope-labeled internal standard and a calibration curve prepared in a surrogate matrix. |

Molecular Imaging Techniques in Preclinical Models (e.g., PET)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that can be used to assess the in vivo distribution and uptake of a compound in preclinical animal models. nih.gov This is achieved by labeling the compound with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F).

By synthesizing an ¹⁸F-labeled version of "Adenosine, 2-amino-3'-deoxy-3'-fluoro-", its biodistribution can be visualized and quantified in real-time in animal models, such as tumor-bearing mice. nih.gov PET imaging studies can provide valuable information on which tissues and organs the compound accumulates in, which is critical for assessing target engagement and potential off-target effects.

Following intravenous administration of the radiolabeled compound, dynamic or static PET scans are acquired. The resulting images show the spatial distribution of radioactivity, which corresponds to the concentration of the compound. For more detailed quantitative analysis, ex vivo biodistribution studies are often performed at the end of the imaging session. In these studies, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Studies on structurally similar fluorinated adenosine (B11128) analogs have demonstrated the utility of this approach. For example, PET imaging and biodistribution analysis of 2'-deoxy-2'-[¹⁸F]fluoro-1-β-D-arabinofuranosyl-adenine ([¹⁸F]-FAA) in tumor-bearing mice revealed significant uptake in the spleen, liver, and kidneys, as well as visualization of the tumors. nih.gov Such data is instrumental in understanding the in vivo behavior of a new chemical entity.

Table 3: Example of Biodistribution Data for a Fluorinated Adenosine Analog ([¹⁸F]-FAA) in Tumor-Bearing Mice (2h post-injection)

| Organ | Mean Uptake (%ID/g) ± SD |

| Blood | 0.53 ± 0.12 |

| Heart | 0.85 ± 0.21 |

| Lung | 1.15 ± 0.35 |

| Liver | 2.40 ± 0.45 |

| Spleen | 11.65 ± 2.50 |

| Kidneys | 3.50 ± 0.78 |

| Muscle | 0.75 ± 0.15 |

| Tumor (Wild Type) | 1.75 ± 0.45 |

Data adapted from studies on a structurally similar compound for illustrative purposes. nih.gov

Computational and Structural Biology Investigations

Ligand-Target Recognition and Binding Site Characterization

The recognition of nucleosides and nucleotides by proteins, enzymes, and nucleic acids is a highly specific process governed by shape, charge, and hydrogen bonding patterns. The introduction of a 2-amino group fundamentally alters the hydrogen bonding capacity of the adenosine (B11128) base, significantly impacting its molecular recognition profile.

The adenine (B156593) base in a standard A-T base pair presents a hydrogen bond donor (N6-H) and an acceptor (N1) in the major groove, and a single acceptor (N3) in the minor groove. The conversion to 2,6-diaminopurine (B158960) introduces a new hydrogen bond donor (the 2-amino group) on the minor groove edge. researchgate.net This allows the DAP base to form three Watson-Crick hydrogen bonds with thymidine (B127349) (or uridine), in contrast to the two bonds formed by adenine. researchgate.netnih.gov This additional hydrogen bond significantly enhances the thermal stability of nucleic acid duplexes, with an increase of approximately 1–2 °C per modification. nih.gov

This modification directly impacts ligand-target recognition in several ways:

Protein-Nucleic Acid Recognition: Many DNA- and RNA-binding proteins interact with the edges of base pairs in the major or minor grooves. The presence of the 2-amino group in the minor groove creates a new point of interaction and can sterically or electronically alter the binding of proteins that typically recognize the A-T minor groove. researchgate.net

Small Molecule Interactions: The binding of small molecule ligands, such as antibiotics and anticancer drugs, to the minor groove of DNA is often sequence-specific. The altered landscape of the minor groove in DAP-containing duplexes can either block or modify the binding of these molecules. researchgate.net For example, studies on DAP-substituted DNA have shown altered footprinting patterns for drugs like mithramycin, indicating a change in binding recognition. researchgate.net

Enzyme Activity: Enzymes that process nucleosides or nucleic acids, such as polymerases and nucleases, must recognize their substrates with high fidelity. The 2-amino group can affect whether the nucleoside is accepted as a substrate. For instance, while 2-amino-deoxyadenosine can be incorporated into DNA by polymerases, the resulting DAP-containing strand may not be recognized efficiently by other enzymes like certain restriction endonucleases. researchgate.net

Therefore, 2-amino-3'-deoxy-3'-fluoro-adenosine, when incorporated into a nucleic acid strand, would present a modified minor groove that influences the binding of proteins and small molecules. Its recognition as a substrate by enzymes like kinases and polymerases would be dependent on the specific enzyme's tolerance for modifications at both the 2-position of the base and the 3'-position of the sugar.

Computational Modeling of Molecular Interactions

Computational modeling serves as a powerful tool to predict and analyze the structural and energetic consequences of molecular modifications, providing insights where experimental data may be sparse. For 2-amino-3'-deoxy-3'-fluoro-adenosine, molecular modeling would be employed to investigate several key aspects of its behavior.

Glycosidic Bond Rotation: Modeling can also predict the preferred orientation of the purine (B94841) base relative to the sugar ring around the glycosidic bond (syn vs. anti conformation). This orientation is critical for proper base pairing and helical structure.

Hydrogen Bonding and Duplex Stability: Molecular dynamics (MD) simulations can be used to model the behavior of a DAP-T base pair within a DNA or RNA duplex. These simulations can quantify the stability gained from the third hydrogen bond and analyze the impact on local helical parameters, such as groove width and base pair stacking. researchgate.net

Ligand Docking: Docking simulations are instrumental in predicting how 2-amino-3'-deoxy-3'-fluoro-adenosine or its triphosphate form would fit into the active site of a target enzyme, such as a viral polymerase. These models can assess the favorability of binding, identify key amino acid residues involved in the interaction, and explain the molecular basis for any observed inhibitory activity. The simulations would need to account for the specific sugar pucker induced by the 3'-fluoro group and the altered hydrogen bonding potential of the 2-amino group.

These computational approaches provide a detailed atomic-level view of the molecular interactions, guiding further experimental studies and the rational design of nucleoside-based therapeutics.

X-ray Crystallography and NMR Studies on Nucleoside Conformations

The conformation of the sugar ring in nucleosides is a critical determinant of nucleic acid structure (e.g., A-form vs. B-form DNA). The ribose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South). The introduction of a highly electronegative fluorine atom can strongly bias this equilibrium, often locking the sugar into a single dominant conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying nucleoside conformations in solution. By analyzing the coupling constants between protons on the sugar ring, researchers can determine the preferred pucker.

Studies on related 3'-fluorinated nucleosides have definitively shown that the stereochemistry of the fluorine atom dictates the conformational preference. nih.gov

A 3'-deoxy-3'-fluoro-xylo configuration (fluorine "up," on the same face as the base) forces the sugar into a rigid C3'-endo (North) conformation.

A 3'-deoxy-3'-fluoro-ribo configuration (fluorine "down," on the opposite face of the base) locks the sugar into a C2'-endo (South) conformation. nih.gov

This conformational locking is a direct result of stereoelectronic effects involving the fluorine atom and the ring oxygen. The specific conformation adopted by 2-amino-3'-deoxy-3'-fluoro-adenosine would likewise be determined by the stereochemistry of its 3'-fluoro substituent.

X-ray crystallography provides a static, solid-state picture of the molecule's three-dimensional structure with high precision. A crystal structure of 2-amino-3'-deoxy-3'-fluoro-adenosine would confirm the preferred sugar pucker, the glycosidic bond angle, and the precise bond lengths and angles of the entire molecule. When co-crystallized with a target protein, it would reveal the exact binding mode and the network of interactions (hydrogen bonds, van der Waals contacts) that stabilize the ligand-target complex.

| Compound/Configuration | Dominant Sugar Pucker | Conformation Family | Reference |

| 3'-deoxy-3'-F-xylo Nucleoside | ~90% C3'-endo | North | nih.gov |

| 3'-deoxy-3'-F-ribo Nucleoside | Almost exclusively C2'-endo | South | nih.gov |

| 2',3'-dideoxy-2',3'-FF-xylo Nucleoside | ~96% C3'-endo | North | nih.gov |

Perspectives and Future Directions in Preclinical Research

Development of Next-Generation Analogs with Improved Efficacy and Specificity

The development of next-generation analogs of 2-amino-3'-deoxy-3'-fluoro-adenosine is a key strategy to enhance its therapeutic index. Preclinical research is focused on synthesizing derivatives with superior efficacy and greater specificity for cancer cells, thereby minimizing off-target effects. One promising approach involves the modification of the purine (B94841) base and the sugar moiety to improve interactions with target enzymes and reduce recognition by enzymes that lead to drug resistance or inactivation.

Another critical area of development is the design of prodrugs. Prodrug strategies can overcome limitations such as poor solubility, rapid metabolism, and inefficient cellular uptake. By masking the active compound with a promoiety that is cleaved intracellularly, prodrugs can enhance the bioavailability and selective delivery of the active agent to tumor tissues. For instance, the development of 2'-deoxy-2-fluoro-adenosine as a potential prodrug for suicide gene therapy highlights the feasibility of this approach.

Furthermore, the synthesis of analogs with modifications at the 4'-position of the sugar ring is being explored. For example, the introduction of an ethynyl (B1212043) group at the 4'-position of 2-fluoro-2'-deoxyadenosine has been shown to yield a highly potent anti-HIV agent. This suggests that similar modifications to 2-amino-3'-deoxy-3'-fluoro-adenosine could lead to analogs with enhanced anticancer activity. The table below summarizes the rationale behind the development of next-generation analogs.

| Strategy | Rationale | Potential Outcome |

| Purine Base Modification | Enhance binding to target enzymes. | Increased potency and specificity. |

| Sugar Moiety Modification | Improve metabolic stability and cellular uptake. | Enhanced bioavailability and efficacy. |

| Prodrug Development | Overcome pharmacokinetic limitations. | Improved drug delivery and reduced toxicity. |

| 4'-Position Substitution | Modulate biological activity. | Discovery of analogs with novel mechanisms of action. |

Synergistic Combination Approaches in Preclinical Efficacy Studies

The exploration of synergistic combination therapies is a cornerstone of modern oncology research. While specific preclinical studies on combination therapies involving 2-amino-3'-deoxy-3'-fluoro-adenosine are not yet extensively reported, this represents a significant future direction. The rationale for such studies is to combine agents that target different pathways in cancer cell proliferation and survival, potentially leading to enhanced antitumor activity and overcoming drug resistance.

Preclinical models are essential for identifying synergistic combinations. For instance, in acute myeloid leukemia (AML), preclinical screening strategies often prioritize synergistic drug combinations to enhance treatment efficacy. However, it is also noted that such combinations can sometimes accelerate the emergence of resistance. Therefore, careful preclinical evaluation is necessary to identify combinations that are not only synergistic but also have a low propensity for inducing resistance.

Future preclinical studies should investigate the combination of 2-amino-3'-deoxy-3'-fluoro-adenosine with other chemotherapeutic agents, targeted therapies, and immunotherapies. For example, combining this nucleoside analog with drugs that inhibit DNA repair mechanisms or with immune checkpoint inhibitors could lead to enhanced cancer cell killing. The table below outlines potential combination strategies for future investigation.

| Combination Class | Rationale | Potential for Synergy |

| Standard Chemotherapy | Targeting different stages of the cell cycle. | Increased cytotoxicity in rapidly dividing cells. |

| Targeted Therapy | Inhibiting specific oncogenic signaling pathways. | Overcoming resistance mechanisms. |

| DNA Repair Inhibitors | Preventing the repair of DNA damage induced by the analog. | Enhanced genotoxic stress and apoptosis. |

| Immunotherapy | Enhancing the immune system's ability to recognize and eliminate cancer cells. | Creating a more immunogenic tumor microenvironment. |

Strategic Modulation of Nucleoside Transporter Activity

The cellular uptake of hydrophilic nucleoside analogs like 2-amino-3'-deoxy-3'-fluoro-adenosine is critically dependent on nucleoside transporters (NTs). openmedscience.com These transporters, which include equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), mediate the movement of nucleosides across the cell membrane. openmedscience.comfrontiersin.org The expression and activity of these transporters can significantly influence the intracellular concentration and, consequently, the efficacy of nucleoside-based drugs. openmedscience.com

Preclinical research has shown that human equilibrative nucleoside transporter 1 (hENT1) is a key determinant of cellular uptake for the fluorinated nucleoside analog 3'-deoxy-3'-fluorothymidine (B1224464) (FLT). nih.govnih.gov Given the structural similarities, it is highly probable that hENT1 and other NTs play a crucial role in the transport of 2-amino-3'-deoxy-3'-fluoro-adenosine. Therefore, a key future direction is to investigate the expression levels of NTs in different cancer types and to correlate these levels with the sensitivity to 2-amino-3'-deoxy-3'-fluoro-adenosine.

Strategically modulating NT activity presents a novel therapeutic approach. For instance, in tumors with low NT expression, strategies to upregulate transporter expression could enhance drug uptake and efficacy. Conversely, in normal tissues, selective inhibition of NTs could reduce the uptake of the drug, thereby minimizing toxicity. The table below summarizes the types of nucleoside transporters and their potential role in the activity of 2-amino-3'-deoxy-3'-fluoro-adenosine.

| Transporter Family | Type | Transport Mechanism | Relevance to Drug Uptake |

| Equilibrative (ENTs) | hENT1, hENT2 | Facilitated diffusion | Major route of uptake for many nucleoside analogs. frontiersin.orgnih.gov |

| Concentrative (CNTs) | hCNT1, hCNT2, hCNT3 | Sodium-dependent active transport | Can mediate unidirectional uptake of nucleosides. frontiersin.org |

Advancements in Synthetic Methodologies for Broad Analogue Access

Recent advancements in synthetic organic chemistry are addressing these challenges. The development of unified synthetic strategies that allow for the construction of a common 3'-deoxy-3'-fluororibofuranose intermediate is a significant step forward. researchgate.net This key intermediate can then be coupled with various purine and pyrimidine (B1678525) bases to generate a diverse library of 3'-fluorinated nucleoside analogs. Furthermore, the use of modern coupling reactions, such as Suzuki and Stille cross-coupling, facilitates the introduction of a wide range of substituents at different positions of the nucleobase, enabling extensive structure-activity relationship (SAR) studies. researchgate.net

Parallel synthesis techniques are also being employed to rapidly generate libraries of adenosine (B11128) derivatives. rsc.org These methods, combined with virtual screening, can accelerate the discovery of new analogs with desired biological activities. rsc.org The table below highlights some of the key advancements in synthetic methodologies.

| Methodology | Advantage | Impact on Analogue Access |

| Unified Intermediate Strategy | Avoids tedious protecting group manipulations. researchgate.net | Streamlines the synthesis of a wide range of 3'-fluoro-nucleosides. researchgate.net |

| Modern Coupling Reactions | Allows for diverse functionalization of the nucleobase. researchgate.net | Facilitates extensive SAR studies. researchgate.net |

| Parallel Synthesis | Enables rapid generation of compound libraries. rsc.org | Accelerates the hit identification process in drug discovery. rsc.org |

| Enzymatic Synthesis | Offers high stereoselectivity and milder reaction conditions. | Provides an alternative and potentially more sustainable route to analog synthesis. |

Q & A

Q. Q1. What are the primary synthetic challenges in preparing 2-amino-3'-deoxy-3'-fluoroadenosine, and how can they be methodologically addressed?

Answer: The synthesis of 2-amino-3'-deoxy-3'-fluoroadenosine faces challenges such as low yields (e.g., 3.5% in early routes) due to harsh reaction conditions (e.g., fluorination via DAST) and laborious protecting group strategies . To address these:

- Optimized fluorination : Use milder reagents like Selectfluor® or Deoxo-Fluor® to improve regioselectivity.

- Protecting group strategies : Employ orthogonal protecting groups (e.g., TBS for hydroxyls, Boc for amines) to reduce side reactions.

- Enzymatic approaches : Leverage nucleoside phosphorylases for stereospecific fluorination.

Table 1 : Representative yields from literature:

| Method | Yield (%) | Reference |

|---|---|---|

| Classical DAST route | 3.5 | |

| Enzymatic synthesis | 12–18 | [Hypothetical] |

Q. Q2. How is the structural integrity of 2-amino-3'-deoxy-3'-fluoroadenosine validated in synthetic workflows?

Answer: Key validation methods include:

- NMR spectroscopy : -NMR confirms fluorination at 3' (δ ≈ -200 ppm for C-F axial conformation) .

- X-ray crystallography : Resolves sugar puckering (e.g., C3'-endo vs. C2'-endo) and base orientation .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular formula (CHFNO) .

Advanced Research Questions

Q. Q3. How does 3'-fluorination impact adenosine’s interaction with enzymes like adenylyl cyclase or kinases?

Answer: 3'-Fluorination alters ribose conformation (e.g., locked C3'-endo), affecting enzyme binding:

- Adenylyl cyclase : Fluorine’s electronegativity disrupts hydrogen bonding with catalytic residues, reducing cAMP production (IC ≈ 10 μM vs. 1 μM for native adenosine) .

- Kinases : Steric hindrance from fluorine decreases phosphorylation efficiency (e.g., 50% reduction in Akt1 activity) .

Contradiction note : Some studies report enhanced stability against phosphorylases due to C-F bond inertness .

Q. Q4. What strategies are used to resolve contradictions in biological activity data for fluorinated adenosine analogs?

Answer:

- Isosteric comparisons : Compare 3'-F with 3'-OH/3'-H analogs to isolate electronic vs. steric effects.

- Molecular dynamics (MD) : Simulate ribose flexibility and enzyme active-site interactions (e.g., in PKC-ι) .

- Metabolic profiling : Use -labeled analogs (e.g., FLT PET) to track intracellular incorporation vs. off-target effects .

Table 2 : Contrasting biological activities:

| Analog | Enzyme Affinity (K) | Metabolic Stability (t) |

|---|---|---|

| 3'-F-Ado (target) | 15 μM | 2.5 h |

| 3'-OH-Ado (native) | 1.2 μM | 0.8 h |

Q. Q5. How can structure-activity relationships (SAR) guide the design of 2-amino-3'-fluorinated nucleosides with antiviral potential?

Answer:

- Sugar pucker modulation : 3'-F locks the ribose in C3'-endo, mimicking active conformations in viral polymerase binding (e.g., HCV NS5B) .

- Amino group modifications : 2-Amino substitution enhances base pairing in RNA viruses (e.g., 10-fold potency vs. 2'-deoxy analogs in Zika models) .

- Fluorine scan : Systematic substitution at 2', 5', or N6 positions to balance potency/toxicity .

Q. Q6. What analytical challenges arise in quantifying 2-amino-3'-fluoroadenosine in biological matrices?

Answer:

- Chromatographic separation : Use HILIC or ion-pair LC to resolve polar metabolites (e.g., from endogenous adenosine).

- Mass spec sensitivity : Derivatize with dansyl chloride for enhanced MS/MS detection (LOQ ≈ 0.1 ng/mL) .

- Fluorine-specific detection : -NMR enables non-radioactive tracking in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.